molecular formula C14H9N3O4 B1354745 2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid CAS No. 69570-99-6

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid

Cat. No.: B1354745
CAS No.: 69570-99-6
M. Wt: 283.24 g/mol
InChI Key: IKLMYJDUUHCRLR-UHFFFAOYSA-N
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Description

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a carboxylic acid group and a nitrophenyl substituent. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Reduction: Reduction of the nitro group forms 2-(4-Amino-phenyl)-3H-benzoimidazole-5-carboxylic acid.

    Substitution: Electrophilic substitution reactions yield various substituted benzimidazole derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiproliferative activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-phenyl)-3H-benzoimidazole-5-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    2-Phenyl-3H-benzoimidazole-5-carboxylic acid: Lacks the nitro substituent on the phenyl ring.

    2-(4-Methyl-phenyl)-3H-benzoimidazole-5-carboxylic acid: Contains a methyl group instead of a nitro group.

Uniqueness

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis and a valuable candidate for drug development.

Properties

IUPAC Name

2-(4-nitrophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-14(19)9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(5-2-8)17(20)21/h1-7H,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLMYJDUUHCRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442550
Record name 2-(4-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69570-99-6
Record name 2-(4-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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